Cas no 2227914-35-2 ((2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol)

(2S)-2-Amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyridine core substituted with two methoxy groups at the 3- and 5-positions. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereogenic center and functionalized aromatic system. The presence of both amino and hydroxyl groups enhances its utility as a building block for the preparation of biologically active molecules or chiral ligands. The dimethoxypyridine moiety may contribute to improved solubility and electronic properties, facilitating further modifications. Its high purity and well-defined stereochemistry make it suitable for applications requiring precise molecular control, such as pharmaceutical intermediates or catalyst design.
(2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol structure
2227914-35-2 structure
Product Name:(2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
CAS No:2227914-35-2
MF:C9H14N2O3
MW:198.219062328339
CID:5960022
PubChem ID:165616115
Update Time:2025-06-08

(2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol
    • 2227914-35-2
    • EN300-1824827
    • Inchi: 1S/C9H14N2O3/c1-13-7-3-11-4-8(14-2)9(7)6(10)5-12/h3-4,6,12H,5,10H2,1-2H3/t6-/m1/s1
    • InChI Key: QRAAEFXFGVGHCA-ZCFIWIBFSA-N
    • SMILES: O(C)C1C=NC=C(C=1[C@@H](CO)N)OC

Computed Properties

  • Exact Mass: 198.10044231g/mol
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 77.6Ų

(2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol Pricemore >>

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Additional information on (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol

Research Brief on (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol (CAS: 2227914-35-2) in Chemical Biology and Pharmaceutical Applications

The compound (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol (CAS: 2227914-35-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic applications.

Recent studies have highlighted the role of (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol as a key intermediate in the synthesis of novel kinase inhibitors. The compound's chiral center and pyridine moiety make it an attractive scaffold for designing selective inhibitors targeting protein kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders.

Structural modifications of (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol have been explored to enhance its pharmacological properties. Researchers have reported that introducing various substituents at the amino or hydroxyl groups can significantly alter the compound's binding affinity and selectivity. Computational modeling studies suggest that the dimethoxypyridine ring system plays a crucial role in forming key hydrogen bond interactions with target proteins, as evidenced by molecular docking simulations with PI3Kδ isoforms.

In addition to its applications in kinase inhibitor development, (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol has shown potential in antimicrobial research. A recent patent application (WO2023052345) describes derivatives of this compound exhibiting potent activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, making these derivatives particularly interesting for addressing antibiotic resistance challenges.

The synthetic accessibility of (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development details an enantioselective synthesis route with 85% overall yield and >99% ee, employing an asymmetric hydrogenation strategy. This scalable synthesis method addresses previous challenges in producing the compound in quantities sufficient for preclinical development.

Pharmacokinetic studies of derivatives containing the (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol scaffold have revealed favorable drug-like properties, including good oral bioavailability and moderate plasma protein binding. These characteristics, combined with the compound's synthetic versatility, position it as a valuable platform for medicinal chemistry optimization programs targeting various disease indications.

Future research directions for (2S)-2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol include exploration of its applications in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary data suggest that the hydroxyl group can serve as an attachment point for E3 ligase ligands in PROTAC constructs, while the amino group provides opportunities for developing irreversible inhibitors through Michael acceptor incorporation.

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